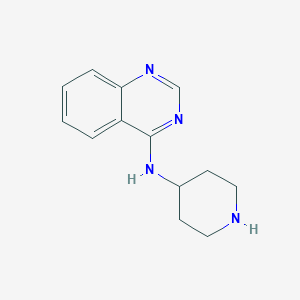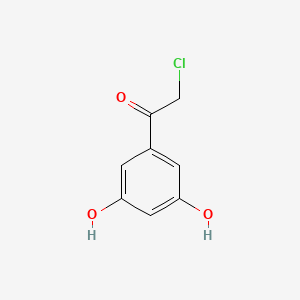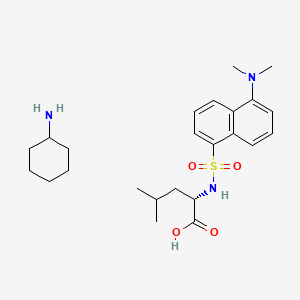
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
概要
説明
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C16 H21 B N2 O2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. The molecular weight of 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is 274.168 g/mol .科学的研究の応用
Electronic Device Applications
This compound has been identified as a potential material for use in electronic devices , particularly electroluminescent devices . When used as a hole transport material, it may improve the efficiency, stability, manufacturability, or spectral characteristics of these devices. This could lead to advancements in the development of new types of displays and lighting systems that are more energy-efficient and have better performance.
Suzuki-Miyaura Cross-Couplings
A significant application of this compound is in Suzuki-Miyaura cross-couplings . These cross-couplings are a type of chemical reaction that forms carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound acts as a reagent, facilitating the coupling process, which is crucial for constructing complex organic structures.
Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium-catalyzed asymmetric hydrogenation: is another area where this compound finds use . Asymmetric hydrogenation is a key step in the production of chiral substances, which are important in creating pharmaceuticals with specific desired activities. The compound’s role in this process helps in achieving high enantioselectivity, which is essential for the effectiveness of the drugs.
Inhibitor Synthesis
The compound is utilized in the synthesis of various inhibitors, including those for VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrosothiol reductase, CDC7 , and Acetyl-CoA carboxylase . These inhibitors have significant implications in treating diseases such as cancer, as they can interfere with specific proteins or enzymes that contribute to disease progression.
Development of Biologically Active Compounds
It serves as a reagent in the preparation of a wide range of biologically active compounds . These compounds can be potential candidates for new drugs, offering therapeutic benefits for various medical conditions. The ability to synthesize a diverse array of biologically active molecules is crucial for expanding the scope of medicinal chemistry.
Research on Phosphorescent Emitters
In the field of electroluminescence , the compound is being researched for its potential use as a host material for phosphorescent emitters . Phosphorescent materials are important for the development of OLED (Organic Light Emitting Diode) technology, which is used in modern display and lighting applications. Improved host materials can lead to devices with better color purity and energy efficiency.
Chemical Synthesis and Modification
The compound is involved in the chemical synthesis and modification of various organic molecules . Its chemical structure allows it to participate in multiple types of reactions, which is valuable for researchers looking to create or modify molecules for specific purposes, such as developing new materials or studying reaction mechanisms.
Advanced Material Research
Lastly, it has applications in advanced material research . The compound’s properties may be harnessed to create new materials with unique characteristics, such as enhanced durability, conductivity, or reactivity. These materials could have applications in a range of industries, from electronics to pharmaceuticals.
Safety and Hazards
作用機序
Target of Action
The primary targets of 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are often associated with various biochemical pathways. It is used as a reagent for preparing inhibitors of various proteins and enzymes such as VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrosoflutathione reductase, CDC7, and Acetyl-CoA carboxylase .
Mode of Action
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This is a type of palladium-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is involved, affects various biochemical pathways. The compound’s interaction with its targets leads to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of the target molecules .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole’s action depend on the specific targets and pathways involved. For example, when used to prepare inhibitors of various proteins and enzymes, the compound can potentially inhibit cellular processes such as cell proliferation, signal transduction, and metabolic reactions .
特性
IUPAC Name |
1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-10-17-18(11-12)13-8-6-5-7-9-13/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAJFLOIPDXRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719245 | |
| Record name | 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
1002334-12-4 | |
| Record name | 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

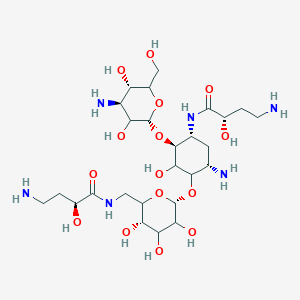
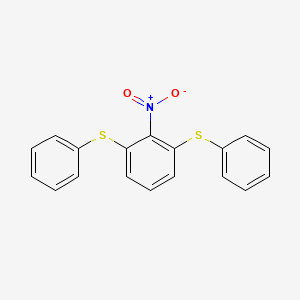
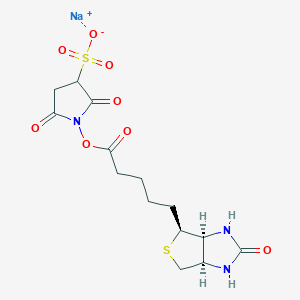
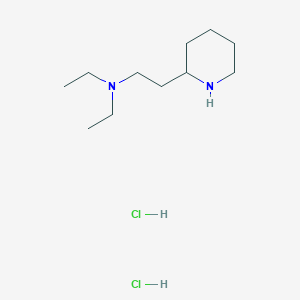
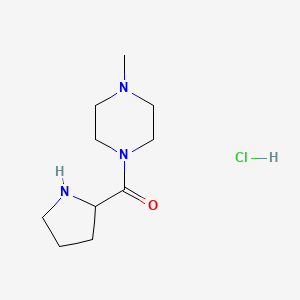
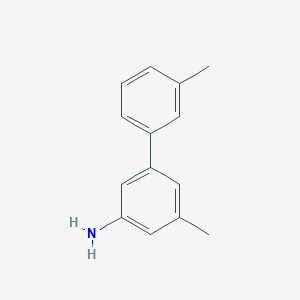
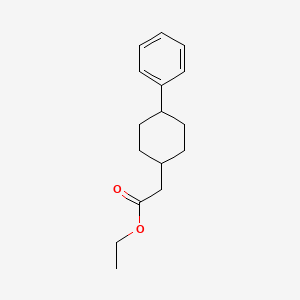
![4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride](/img/structure/B1456568.png)

![2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine](/img/structure/B1456570.png)
![2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456571.png)
